

The Executioner's Edge: A Comparative Analysis of Caspase-3 Catalytic Activity

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Compound of Interest

Compound Name: *p20 protein*

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A deep dive into the catalytic prowess of caspase-3 reveals its standing as a highly efficient executioner of apoptosis. This guide provides a comparative analysis of the catalytic activity of the caspase-3 p20/p12 heterodimer against other key caspases, supported by quantitative data and detailed experimental protocols for researchers in apoptosis, cancer biology, and drug development.

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated dismantling of cells during apoptosis. They exist as inactive zymogens (procaspases) that, upon activation, form heterodimers composed of a large (p20) and a small (p12) subunit. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad spectrum of cellular substrates that lead to the morphological and biochemical hallmarks of apoptotic cell death.^[1] Its activation is a point of convergence for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.^{[2][3]} Initiator caspases, such as caspase-8 and caspase-9, are responsible for cleaving and activating procaspase-3.^{[1][3]}

Quantitative Comparison of Caspase Catalytic Activity

The catalytic efficiency of caspases is typically evaluated by determining the kinetic parameters k_{cat} (turnover number) and K_M (Michaelis constant), which together provide the specificity constant (k_{cat}/K_M). This value reflects how efficiently an enzyme can bind to and catalyze the conversion of a specific substrate.

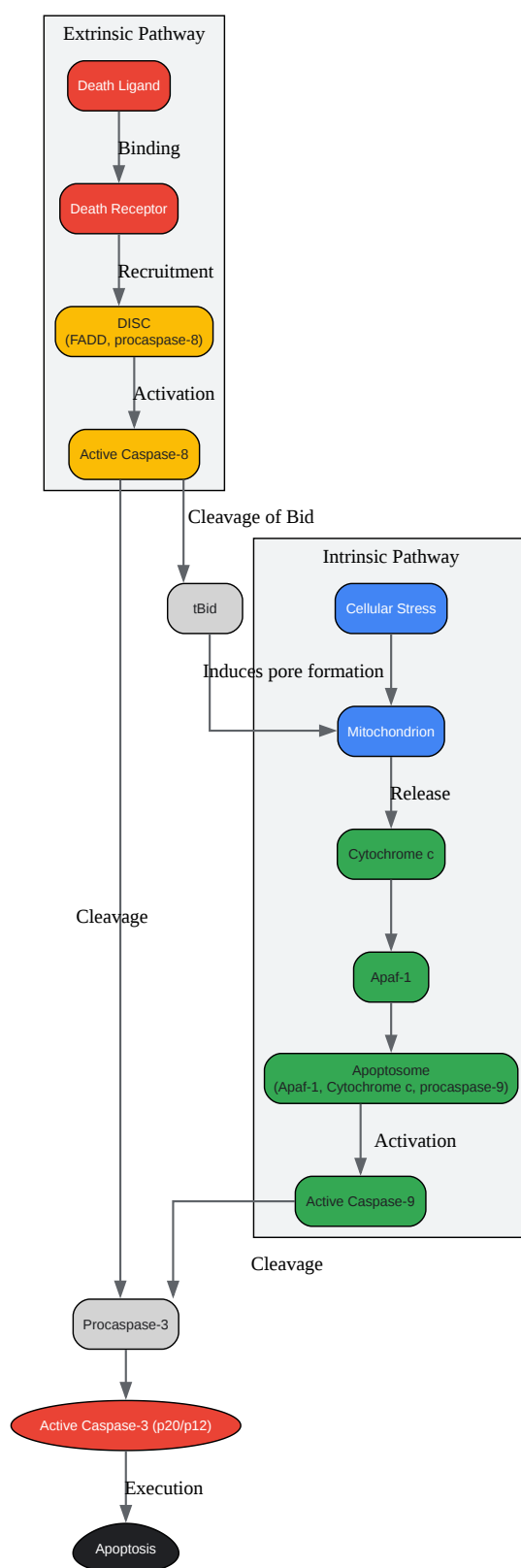
While the catalytic efficiencies of caspases can vary significantly depending on the substrate, studies utilizing synthetic peptide substrates provide a standardized means of comparison. The following table summarizes the catalytic efficiencies of several caspases against their preferred tetrapeptide substrates.

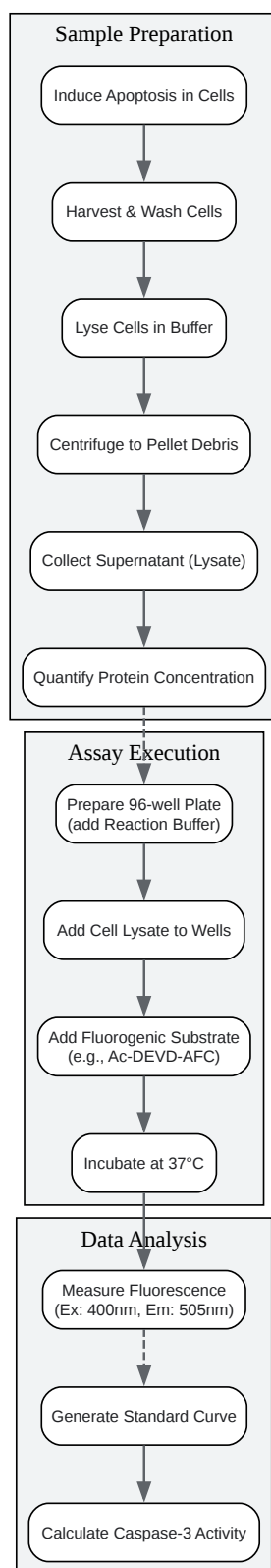
Caspase	Substrate	kcat (s ⁻¹)	KM (μM)	kcat/KM (M ⁻¹ s ⁻¹)
Caspase-3	Ac-DEVD-AFC	~130	~2-4	~3.25 x 10 ⁷ - 6.5 x 10 ⁷
Caspase-1	Ac-YVAD-pNA	0.78 - 0.88	-	-
Caspase-6	-	-	-	-
Caspase-7	Ac-DEVD-AFC	-	-	-
Caspase-8	-	-	-	-
Caspase-9	-	-	-	-

Note: The data presented is a compilation from multiple sources and may vary based on experimental conditions. The catalytic efficiency of procaspase-3 is approximately 200-fold lower than that of the mature caspase-3.[4] Studies have shown that the rates of cleavage for hundreds of natural protein substrates can vary up to 500-fold, and there is little correlation in catalytic efficiencies among different caspases for common substrates, suggesting unique and specialized roles for each.[5][6]

Signaling Pathways of Caspase-3 Activation

Caspase-3 is activated through two primary pathways, the intrinsic and extrinsic pathways, which converge on its proteolytic processing.





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